N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride
Overview
Description
N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride is a chemical compound with the molecular formula C13H18N2O2•HCl and a molecular weight of 270.76 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride involves several steps. One common synthetic route includes the reaction of 4-(4-piperidinyloxy)aniline with acetic anhydride to form the acetamide derivative. The reaction is typically carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyloxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.
Medicine: Research into potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride can be compared with other similar compounds, such as:
N-[3-(4-Piperidinyloxy)phenyl]acetamide: This compound has a similar structure but differs in the position of the piperidinyloxy group.
N-[4-(3-Piperidinyloxy)phenyl]acetamide hydrochloride: Another structurally similar compound with slight variations in the piperidinyloxy group positioning
The uniqueness of this compound lies in its specific structural configuration, which can result in different biochemical interactions and applications compared to its analogs.
Properties
IUPAC Name |
N-(4-piperidin-4-yloxyphenyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-10(16)15-11-2-4-12(5-3-11)17-13-6-8-14-9-7-13;/h2-5,13-14H,6-9H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIMWTDKCZRXKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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